molecular formula C11H11BrO2 B7944189 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde

4-Bromo-2-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B7944189
M. Wt: 255.11 g/mol
InChI Key: WHJDDDSNAMEKAG-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)benzaldehyde (CAS: 1094647-54-7, C₁₁H₁₁BrO₂, MW: 255.11) is a brominated benzaldehyde derivative featuring a cyclopropylmethoxy substituent at the 2-position of the aromatic ring . This compound is synthesized via nucleophilic substitution, where (bromomethyl)cyclopropane reacts with 4-hydroxybenzaldehyde in the presence of K₂CO₃ in acetone, achieving high yields (93–99%) . The cyclopropylmethoxy group introduces steric bulk and electronic modulation, making the compound valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJDDDSNAMEKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: 4-Bromo-2-(cyclopropylmethoxy)benzoic acid.

    Reduction: 4-Bromo-2-(cyclopropylmethoxy)benzyl alcohol.

Scientific Research Applications

4-Bromo-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In pharmaceutical research, its mechanism of action would be specific to the target molecule it is used to synthesize.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

4-Bromo-2-methylbenzaldehyde (CAS 24078-12-4)
  • Structure : Methyl group at the 2-position instead of cyclopropylmethoxy.
  • Reactivity : The methyl group is electron-donating, slightly activating the ring for electrophilic substitution. However, the absence of an oxygen atom limits hydrogen-bonding interactions.
  • Applications : Used in synthesizing heterocycles and intermediates for agrochemicals. Lower steric hindrance compared to cyclopropylmethoxy derivatives enables easier functionalization .
4-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 1427439-23-3)
  • Structure : Hydroxy and methoxy groups at 2- and 3-positions.
  • Reactivity : The hydroxy group deactivates the ring via electron withdrawal, while the methoxy group directs electrophiles to specific positions. Enhanced polarity improves solubility in polar solvents.
  • Applications: Potential in antioxidant and bioactive molecule synthesis due to phenolic properties .
4-Bromo-2-(3-chlorophenoxy)benzaldehyde (CAS 1094547-03-1)
  • Structure: 3-Chlorophenoxy group at the 2-position.
  • Reactivity: The chlorophenoxy group provides strong electron-withdrawing effects, directing electrophilic attacks to the para position. The aromatic phenoxy group increases rigidity.
  • Applications : Useful in designing rigid, planar structures for materials science .
D. 4-Bromo-2-(2-oxopropoxy)benzaldehyde (Compound 23 in )
  • Structure : 2-Oxopropoxy substituent at the 2-position.
  • Reactivity : The ketone moiety enables nucleophilic additions (e.g., Grignard reactions), unlike the inert cyclopropylmethoxy ether.
  • Applications : Intermediate for complex ketone-containing pharmaceuticals .

Electronic and Steric Comparisons

Compound Substituent Electronic Effect Steric Bulk Key Applications
4-Bromo-2-(cyclopropylmethoxy)benzaldehyde Cyclopropylmethoxy Moderate electron-donating High Drug intermediates, agrochemicals
4-Bromo-2-methylbenzaldehyde Methyl Electron-donating Low Heterocycle synthesis
4-Bromo-2-hydroxy-3-methoxybenzaldehyde Hydroxy, methoxy Electron-withdrawing (OH) Moderate Antioxidants, bioactive molecules
4-Bromo-2-(3-chlorophenoxy)benzaldehyde 3-Chlorophenoxy Electron-withdrawing High Materials science
4-Bromo-2-(2-oxopropoxy)benzaldehyde 2-Oxopropoxy Electron-withdrawing Moderate Ketone-based pharmaceuticals

Biological Activity

Introduction

4-Bromo-2-(cyclopropylmethoxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine and cyclopropylmethoxy substituents, has been investigated for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive understanding of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H11BrO\text{C}_{11}\text{H}_{11}\text{BrO}

Structural Features

  • Bromine Atom : Known for enhancing biological activity through halogen bonding.
  • Cyclopropylmethoxy Group : This moiety may contribute to the compound's lipophilicity and ability to penetrate biological membranes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.

Case Study: Cell Proliferation Assay

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM, with an IC50 value determined at approximately 25 µM.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Antimicrobial Activity

This compound has also been tested for antimicrobial properties against several bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Assay Results

In a disk diffusion assay, the compound showed significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli8

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